molecular formula C25H27N3O2 B7645338 N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-2-naphthalen-1-ylacetamide

N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-2-naphthalen-1-ylacetamide

Cat. No. B7645338
M. Wt: 401.5 g/mol
InChI Key: AKLKCZAHPJRTJL-UHFFFAOYSA-N
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Description

N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-2-naphthalen-1-ylacetamide, also known as BPN, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BPN is a small molecule that has been synthesized in the laboratory and has been shown to exhibit a range of biochemical and physiological effects. In We will also discuss future directions for research on BPN.

Mechanism of Action

N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-2-naphthalen-1-ylacetamide acts as a partial agonist of the dopamine D2 receptor, meaning that it activates the receptor to a lesser extent than the natural ligand dopamine. This compound binds to the receptor in a specific way, causing a conformational change that results in the activation of downstream signaling pathways. The exact mechanism of action of this compound is still being studied, but it is believed to involve the modulation of G protein signaling and the activation of intracellular signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its activity at the dopamine D2 receptor, this compound has been shown to interact with other GPCRs, including the serotonin 5-HT1A receptor and the adrenergic α1B receptor. This compound has also been shown to inhibit the activity of the enzyme monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters such as dopamine, serotonin, and norepinephrine.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-2-naphthalen-1-ylacetamide in lab experiments is its specificity for the dopamine D2 receptor. This allows researchers to study the function of this receptor in isolation, without the confounding effects of other receptors. However, this compound has some limitations as well. For example, its potency is relatively low compared to other ligands for the dopamine D2 receptor, which can make it more difficult to observe its effects in vitro. Additionally, this compound has a relatively short half-life in vivo, which can limit its potential therapeutic applications.

Future Directions

There are several potential directions for future research on N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-2-naphthalen-1-ylacetamide. One area of interest is the development of more potent and selective ligands for the dopamine D2 receptor. This could improve the utility of this compound as a tool for studying this receptor in vitro. Another area of interest is the potential therapeutic applications of this compound. For example, this compound has been shown to have anti-inflammatory effects in vitro, which could make it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Further research is needed to explore these and other potential applications of this compound.

Synthesis Methods

The synthesis of N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-2-naphthalen-1-ylacetamide involves a multi-step process that begins with the reaction of 2-naphthoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-(4-benzylpiperazin-1-yl)ethylamine to produce the intermediate product. The intermediate product is then treated with acetic anhydride to form the final product, this compound.

Scientific Research Applications

N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-2-naphthalen-1-ylacetamide has been shown to have a range of potential applications in scientific research. One of the most promising applications of this compound is its potential use as a tool for studying the function of G protein-coupled receptors (GPCRs). GPCRs are a large family of cell surface receptors that play a crucial role in a wide range of physiological processes. This compound has been shown to interact with a specific GPCR, the dopamine D2 receptor, and can be used to study the function of this receptor in vitro.

properties

IUPAC Name

N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O2/c29-24(17-22-11-6-10-21-9-4-5-12-23(21)22)26-18-25(30)28-15-13-27(14-16-28)19-20-7-2-1-3-8-20/h1-12H,13-19H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKLKCZAHPJRTJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)CNC(=O)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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